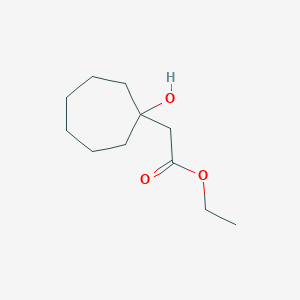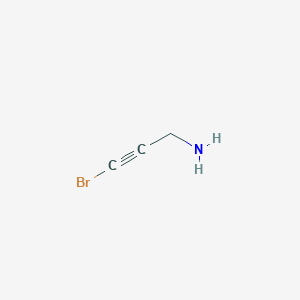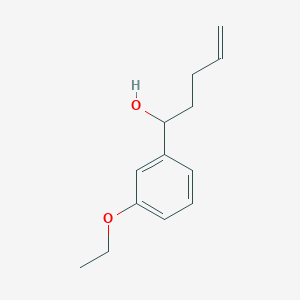
1-(3-Ethoxyphenyl)pent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxyphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pent-4-en-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-ethoxyphenol is reacted with 4-penten-1-ol in the presence of a strong base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to accelerate the reaction rate and improve product purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is gaining traction in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to form the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) and alkyl halides or tosylates.
Major Products:
Oxidation: Formation of 1-(3-ethoxyphenyl)pent-4-en-1-one or 1-(3-ethoxyphenyl)pent-4-en-1-al.
Reduction: Formation of 1-(3-ethoxyphenyl)pentan-1-ol.
Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.
科学的研究の応用
1-(3-Ethoxyphenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and as a building block for polymers and resins.
作用機序
The mechanism of action of 1-(3-Ethoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes.
類似化合物との比較
1-(3-Ethoxyphenyl)pent-4-en-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)pent-4-en-1-ol: Similar structure but with a methoxy group instead of an ethoxy group. It may exhibit different reactivity and biological activities.
1-(3-Ethoxyphenyl)but-3-en-1-ol: Similar structure but with a shorter carbon chain. This difference can affect its physical properties and reactivity.
1-(4-Ethoxyphenyl)pent-4-en-1-ol: Similar structure but with the ethoxy group in the para position. This positional change can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(3-ethoxyphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-3-5-9-13(14)11-7-6-8-12(10-11)15-4-2/h3,6-8,10,13-14H,1,4-5,9H2,2H3 |
InChIキー |
YOFKITGOHGGCHJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(CCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


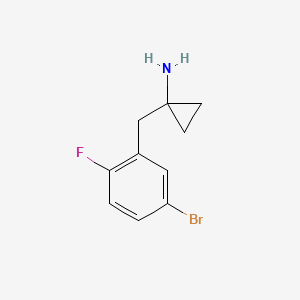
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)

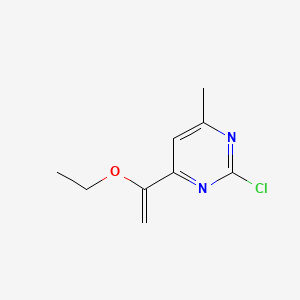
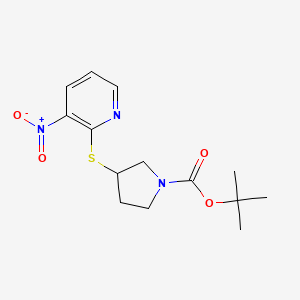
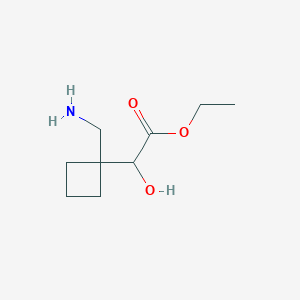
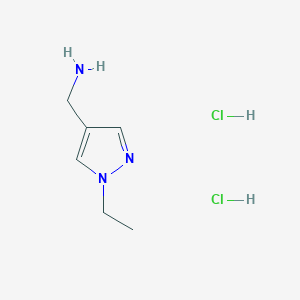
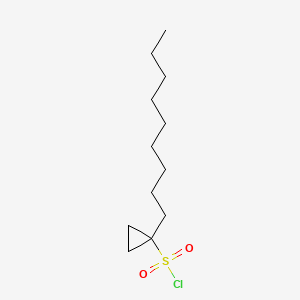
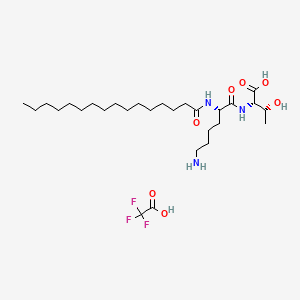
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
